N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide
CAS No.: 2034486-58-1
Cat. No.: VC7779259
Molecular Formula: C16H19F3N2O3S
Molecular Weight: 376.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034486-58-1 |
|---|---|
| Molecular Formula | C16H19F3N2O3S |
| Molecular Weight | 376.39 |
| IUPAC Name | N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C16H19F3N2O3S/c1-25(23,24)21-13-6-7-14(21)9-12(8-13)20-15(22)10-2-4-11(5-3-10)16(17,18)19/h2-5,12-14H,6-9H2,1H3,(H,20,22) |
| Standard InChI Key | DWFFJFXQRWSPDW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural and Chemical Characterization
Core Framework and Functional Groups
The compound’s architecture centers on an 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic system that imposes spatial constraints critical for receptor binding . Key modifications include:
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Methylsulfonyl group (-SOCH): Positioned at the nitrogen atom of the azabicyclo ring, this electron-withdrawing group enhances metabolic stability and influences electronic interactions with target proteins.
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4-(Trifluoromethyl)benzamide: Attached to the C3 position of the bicyclic system, the trifluoromethyl (-CF) group confers hydrophobicity and resistance to enzymatic degradation, while the benzamide moiety facilitates hydrogen bonding with biological targets.
Table 1: Molecular Properties of N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.39 g/mol |
| IUPAC Name | N-(8-Methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide |
| CAS Number | 2034486-58-1 |
| SMILES Notation | CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide involves multi-step reactions to construct the bicyclic core and introduce functional groups:
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Bicyclo[3.2.1]octane Formation: Ring-closing metathesis or cycloaddition reactions generate the azabicyclo framework.
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Sulfonylation: Treatment with methylsulfonyl chloride introduces the -SOCH group at the nitrogen atom.
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Amide Coupling: The 4-(trifluoromethyl)benzoyl group is attached via carbodiimide-mediated coupling to the C3 amine.
Critical Considerations:
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Reaction temperatures and catalysts (e.g., palladium for coupling steps) significantly impact yields.
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Purification via chromatography ensures the removal of regioisomers and byproducts.
Therapeutic Applications
Gastrointestinal Motility Disorders
Opioid-Induced Bowel Dysfunction (OBD): By antagonizing peripheral MORs, this compound could mitigate constipation caused by opioid analgesics . Animal models of OBD show improved GI transit times with similar agents .
Postoperative Ileus (POI): Delayed GI motility after surgery may be addressed through MOR antagonism, though clinical validation is pending .
Oncology
Preliminary data suggest that CDK inhibition could suppress tumor growth, particularly in breast and lung cancers. Further studies are needed to evaluate efficacy and toxicity profiles.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related 8-Azabicyclo[3.2.1]octane Derivatives
The trifluoromethyl substitution in the target compound enhances lipophilicity compared to fluoro/methyl analogs, potentially improving blood-brain barrier penetration .
Future Research Directions
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Mechanistic Studies: Elucidate binding affinities for MOR subtypes and CDKs using X-ray crystallography.
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In Vivo Models: Assess efficacy in rodent models of OBD and cancer.
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Toxicology Profiles: Evaluate acute and chronic toxicity in preclinical species.
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